molecular formula C17H25FO3Si B587384 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran CAS No. 1286582-56-6

4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B587384
CAS No.: 1286582-56-6
M. Wt: 324.467
InChI Key: AZPZJKGXIOEGAB-UHFFFAOYSA-N
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Description

Core Benzopyran Scaffold Modifications

The benzopyran scaffold, also known as chromene, consists of a fused benzene-pyran ring system that forms the structural foundation for numerous natural products and synthetic compounds. The target molecule features a 3,4-dihydro-2H-1-benzopyran core, representing a partially saturated version of the benzopyran system where the pyran ring maintains sp3 hybridization at the C2, C3, and C4 positions. This saturation pattern significantly alters the electronic distribution compared to fully aromatic benzopyran derivatives, creating distinct chemical properties and reactivity profiles. The dihydro modification eliminates the extended conjugation that would otherwise be present in fully aromatic systems, localizing electronic effects to specific positions and creating more defined sites for chemical transformation.

The structural modifications present in this compound represent three distinct categories of chemical functionality. The tert-butyldimethylsilyloxy group at C4 introduces a bulky protecting group that shields the hydroxyl functionality from unwanted reactions while maintaining the potential for selective deprotection. The fluorine substituent at C6 modifies the electronic properties of the aromatic ring through both inductive and resonance effects. The oxiranyl group at C2 introduces a highly strained three-membered ring that serves as a potent electrophilic center for nucleophilic attack. These modifications collectively transform the benzopyran scaffold from a relatively stable aromatic system into a multifunctional synthetic intermediate with carefully orchestrated reactivity patterns.

The positioning of these substituents follows strategic considerations for synthetic accessibility and functional group compatibility. The C4 position allows for easy introduction of the silyl protecting group through standard hydroxyl protection protocols, while the C6 position on the aromatic ring provides optimal electronic communication with the rest of the molecule. The C2 position placement of the oxirane group takes advantage of the natural reactivity of the aliphatic carbon adjacent to the aromatic system, creating opportunities for ring-opening reactions that can lead to further structural elaboration.

Electronic Effects of Fluorine Substitution at C6 Position

The fluorine substituent at the C6 position of the benzopyran ring introduces significant electronic perturbations that influence both the reactivity and stability of the molecule. Fluorine exhibits the highest electronegativity among all elements, creating a strong inductive electron-withdrawing effect that depletes electron density from the aromatic ring. This inductive effect, denoted as the -I effect, operates through the sigma bond framework and affects all positions of the aromatic ring, with the impact diminishing with distance from the fluorine substituent. The Hammett sigma constant for fluorine demonstrates this effect, with sigma-meta = 0.34 and sigma-para = 0.06, indicating substantial electron withdrawal through inductive effects.

Simultaneously, fluorine participates in resonance donation through its lone pair electrons, creating a mesomeric effect (+M effect) that partially counteracts the inductive withdrawal. The 2p orbitals of fluorine overlap effectively with the 2p orbitals of carbon due to their similar energy levels and spatial characteristics, enabling significant resonance stabilization of the aromatic system. This dual electronic behavior results in fluorine being classified as a weak deactivating group overall, but with notable para-directing properties in electrophilic aromatic substitution reactions. The partial rate factor for electrophilic aromatic substitution on fluorobenzene often exceeds unity at the para position, making fluorine anomalous among the halogens in its activating character at specific positions.

The C6 position of fluorine substitution in the benzopyran scaffold places the halogen in a meta relationship to the C1 oxygen atom and in a para relationship to the C8 position of the aromatic ring. This positioning creates asymmetric electronic effects across the aromatic system, with electron density being preferentially withdrawn from the C5 and C7 positions while the C8 position experiences some resonance stabilization. The electronic perturbations extend into the saturated pyran ring through the aromatic system, influencing the reactivity of substituents at C2 and C4 positions.

Electronic Effect Magnitude Position Impact Reactivity Consequence
Inductive Withdrawal Strong (-I = 0.34) C5, C7 positions Reduced nucleophilicity
Resonance Donation Moderate (+M effect) C8 position Enhanced electrophilic substitution
Overall Deactivation Weak Entire aromatic ring Slower aromatic reactions
Polar Effect Significant Adjacent carbons Modified chemical shifts

Steric and Protective Role of tert-Butyldimethylsilyloxy Group at C4

The tert-butyldimethylsilyloxy group at the C4 position serves dual functions as both a protective group for the hydroxyl functionality and a significant steric influence on molecular conformation and reactivity. The tert-butyldimethylsilyl (often abbreviated in literature but here referred to by full name) protecting group represents one of the most robust and selective hydroxyl protection strategies in organic synthesis. This protecting group demonstrates exceptional stability under basic conditions, with half-lives exceeding 200 hours in basic methanol solutions, while remaining selectively removable under mild acidic conditions or through fluoride-mediated deprotection.

The steric bulk of the tert-butyldimethylsilyloxy group significantly influences the three-dimensional shape of the molecule and restricts rotational freedom around the C4-O bond. The tert-butyl group, with its three methyl substituents arranged in a tetrahedral geometry, creates a substantial steric envelope that extends well beyond the van der Waals radius of typical substituents. This bulky group forces the molecule to adopt specific conformational preferences that minimize steric interactions, potentially influencing the accessibility of other reactive sites within the molecule. The dimethylsilyl portion provides additional bulk while maintaining the necessary electronic properties for protection group stability.

The protective function of this group is particularly important in the context of the other reactive functionalities present in the molecule. The oxirane group at C2 position is highly electrophilic and could potentially react with free hydroxyl groups under certain conditions, leading to unwanted intramolecular cyclization or polymerization reactions. The tert-butyldimethylsilyloxy protection prevents such side reactions while maintaining the synthetic flexibility to regenerate the free hydroxyl group at appropriate stages of synthetic sequences. The stability profile of this protecting group under various reaction conditions makes it compatible with most transformations that might be performed on the oxirane or aromatic portions of the molecule.

The deprotection of tert-butyldimethylsilyl ethers typically proceeds through fluoride-mediated mechanisms, with tetrabutylammonium fluoride being the most commonly employed reagent. The silicon-fluorine bond formation provides a significant thermodynamic driving force for the deprotection reaction, with the silicon-fluorine bond being approximately 30 kilocalories per mole stronger than the silicon-oxygen bond. This deprotection selectivity allows for controlled regeneration of the hydroxyl functionality without affecting other portions of the molecule, provided that fluoride-sensitive groups are absent from the structure.

Property Value Conditions Reference Standard
Basic Stability Half-life >200 hours 5% sodium hydroxide in methanol Compared to other silyl ethers
Acidic Stability Half-life 20,000 minutes 1% hydrochloric acid in methanol 20,000-fold more stable than trimethylsilyl
Deprotection Efficiency >95% Tetrabutylammonium fluoride Standard fluoride conditions
Steric Parameter -2.78 Taft steric constant Large steric hindrance

Reactivity Profile of Oxiranyl Functionality at C2

The oxiranyl group positioned at C2 represents the most reactive functionality within the target molecule, characterized by exceptional electrophilic character due to the substantial ring strain inherent in three-membered rings. The oxirane ring experiences both angle strain and torsional strain, with the carbon-carbon-oxygen bond angles forced to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees for sp3-hybridized carbons. This geometric distortion creates orbital overlap inefficiencies and destabilizes the ring system, providing a thermodynamic driving force for ring-opening reactions that can release this accumulated strain energy.

The electrophilic nature of oxiranes enables them to undergo nucleophilic ring-opening reactions under both basic and acidic conditions, with distinct regioselectivity patterns depending on the reaction medium. Under basic conditions, nucleophilic attack occurs preferentially at the least substituted carbon atom through an SN2 mechanism, with the nucleophile approaching from the side opposite to the oxygen atom. This regioselectivity arises from steric considerations, as the least substituted carbon presents the smallest barrier to nucleophilic approach. Conversely, under acidic conditions, initial protonation of the oxygen atom creates a better leaving group and facilitates nucleophilic attack at the most substituted carbon through a mechanism that has some SN1 character.

The positioning of the oxirane at C2 of the benzopyran scaffold creates additional complexity in the reactivity profile due to the proximity of the aromatic system and the potential for electronic communication between the two ring systems. The aromatic ring can provide stabilization to carbocationic intermediates that might form during ring-opening processes, particularly under acidic conditions where the reaction mechanism has increased SN1 character. The electron-withdrawing fluorine substituent at C6 will influence this stabilization pattern, potentially affecting the regioselectivity and rate of oxirane ring-opening reactions.

The three-membered ring can also undergo deoxygenation reactions under specific conditions, leading to the formation of alkenes with defined stereochemistry. Oxiranes with trans substituents typically yield cis alkenes upon deoxygenation, while cis-substituted oxiranes produce trans alkenes, following the principle that the deoxygenation process inverts the stereochemical relationship of the substituents. However, in the context of the C2 position of the benzopyran scaffold, such deoxygenation would create an alkene functionality that is conjugated with the aromatic system, potentially leading to extended conjugation and altered electronic properties.

The reactivity of the oxirane group is also influenced by the steric environment created by the other substituents in the molecule. The bulky tert-butyldimethylsilyloxy group at C4 may create steric hindrance that affects the approach of nucleophiles to the oxirane carbon atoms, potentially influencing both the rate and regioselectivity of ring-opening reactions. This steric influence must be considered when predicting the outcome of synthetic transformations involving the oxirane functionality.

Reaction Condition Regioselectivity Mechanism Rate Factor
Basic (hydroxide nucleophile) Attack at less substituted carbon SN2 High
Acidic (water nucleophile) Attack at more substituted carbon SN1-like Moderate
Neutral nucleophiles Mixed regioselectivity SN2 with some SN1 character Variable
Deoxygenation conditions Stereochemical inversion Concerted process Low

Properties

IUPAC Name

tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FO3Si/c1-17(2,3)22(4,5)21-14-9-15(16-10-19-16)20-13-7-6-11(18)8-12(13)14/h6-8,14-16H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZJKGXIOEGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Hydroxyl Group

The TBDMS ether group is introduced early to protect the hydroxyl functionality at position 4 of the chromane scaffold. This step employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole, typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. The bulky TBDMS group enhances steric protection and improves solubility for subsequent reactions.

Reaction Conditions:

  • Reagent: TBDMSCl (1.2 equiv), imidazole (2.5 equiv)

  • Solvent: DCM or DMF

  • Temperature: 0°C to room temperature

  • Yield: 85–92%

Fluorination at Position 6

Electrophilic or nucleophilic fluorination introduces the fluorine atom at position 6. Selectfluor® or potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) is commonly used, with reaction times varying between 6–24 hours depending on the substrate’s reactivity.

Optimization Note:

  • Excess fluoride sources can lead to desilylation; thus, stoichiometric control is critical.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Formylation at Position 2

The formyl group is introduced via Vilsmeier-Haack formylation , using phosphorus oxychloride (POCl₃) and DMF. This reaction proceeds under reflux conditions (60–80°C) in anhydrous DCM, achieving moderate to high yields.

Mechanistic Insight:
The Vilsmeier reagent (formed from POCl₃ and DMF) electrophilically attacks the electron-rich chromane ring, followed by hydrolysis to yield the aldehyde.

Comparative Analysis of Epoxidation Strategies

The choice of oxidizing agent significantly impacts yield and stereochemical outcomes. Below, we evaluate three common epoxidation methods:

MethodReagentSolventTemperatureYield (%)Stereoselectivity
Peracid-mediatedm-CPBADCM0–5°C70–75Moderate
Metal-catalyzedVO(acac)₂ + H₂O₂CH₃CNRT65–70Low
DMDO-mediatedDMDOAcetone-20°C80–85High

Source: Adapted from general epoxidation protocols.

  • m-CPBA : Widely used due to commercial availability but requires strict temperature control.

  • DMDO : Offers higher yields and selectivity but necessitates cryogenic conditions.

Mechanistic Considerations and Side Reactions

Competing Pathways During Epoxidation

The electron-deficient nature of the formyl-substituted chromane increases susceptibility to over-oxidation. Key side reactions include:

  • Epoxide ring-opening : Catalyzed by trace acids or moisture, leading to diol formation.

  • Aldehyde oxidation : Conversion to carboxylic acid under strongly oxidizing conditions.

Mitigation Strategies:

  • Use of molecular sieves to scavenge moisture.

  • Buffered reaction conditions (e.g., NaHCO₃) to neutralize acidic byproducts.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 9.80 ppm (aldehyde proton), δ 4.70–4.90 ppm (TBDMS-OCH₂), and δ 3.10–3.30 ppm (oxirane protons).

  • HRMS : Molecular ion peak at m/z 310.44 ([M]⁺).

Industrial-Scale Production Challenges

Scaling this synthesis introduces hurdles such as:

  • Exothermic reactions : Requires jacketed reactors for temperature control during fluorination and epoxidation.

  • Cost of TBDMSCl : Alternative protective groups (e.g., TBDPS) may offer economic advantages but require re-optimization.

Applications and Derivative Synthesis

The compound serves as a precursor to β-blockers and antiviral agents , where the oxirane ring enables nucleophilic ring-opening reactions for further functionalization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Diols: From epoxide ring opening

    Dihydrochromenes: From reduction of the chromene core

    Substituted Chromenes: From nucleophilic substitution at the fluoro position

Scientific Research Applications

Chemistry

In chemistry, 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides and chromenes. Its fluoro group can also serve as a marker in various biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. The fluoro group can enhance the compound’s stability and reactivity, while the silyl ether group can protect sensitive hydroxyl groups during chemical reactions.

Comparison with Similar Compounds

Structural Differences and Implications

  • Position 2 Substituent :

    • Oxiranyl (Target Compound) : Introduces a strained three-membered epoxide ring, conferring high reactivity for nucleophilic ring-opening reactions (e.g., with amines or thiols) . This reactivity is pivotal in constructing complex metabolites.
    • Formyl (B691415) : The aldehyde group enables condensation reactions (e.g., Wittig or Grignard) but is less reactive under physiological conditions compared to epoxides.
    • Hydroxymethyl (B691545) : A stable, polar group suitable for hydrogen bonding, often used in late-stage functionalization.
  • Steric and Electronic Effects: The TBDMS group in all analogs provides steric bulk and protects the hydroxyl group during synthesis, enhancing stability .

Physicochemical Properties

  • Molecular Weight and Polarity :

    • The target compound (324.47 g/mol) has a higher molecular weight than B691415 (310.41 g/mol) and B691545 (312.43 g/mol) due to the oxiranyl group.
    • The oxiranyl group increases polarity compared to the formyl analog but reduces it relative to the hydroxymethyl derivative.
  • Stability :

    • Epoxides are prone to acid- or base-catalyzed ring-opening, making the target compound less stable than B691415 or B691545 under harsh conditions .
    • The TBDMS group mitigates degradation of the benzopyran core in all analogs during synthesis .

Biological Activity

4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound characterized by its unique structural features, including a fluoro-substituted chromene and an epoxide group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following IUPAC name:

tert butyl 6 fluoro 2 oxiran 2 yl 3 4 dihydro 2H chromen 4 yl oxy dimethylsilane\text{tert butyl 6 fluoro 2 oxiran 2 yl 3 4 dihydro 2H chromen 4 yl oxy dimethylsilane}

Key Properties

PropertyValue
Molecular Weight324.462 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point346.0 ± 42.0 °C
CAS Number1286582-56-6

The biological activity of this compound is primarily attributed to its epoxide ring, which can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The fluoro group enhances the compound's stability and reactivity, while the tert-butyl-dimethylsilyl ether group provides protection for sensitive hydroxyl groups during chemical reactions.

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant pharmacological activities, particularly anti-inflammatory and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .

In vitro studies have demonstrated that certain derivatives of chromene compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The most active derivatives showed promising IC50 values indicating their potential as therapeutic agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease mechanisms, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure–activity relationship (SAR) studies revealed that substitutions on the chromene ring significantly affect inhibitory potency. For example, compounds with fluorine or chlorine substitutions exhibited enhanced inhibitory activity compared to their unsubstituted counterparts .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of 4-tert-butyldimethylsilyloxy derivatives:

Compound NameIC50 (μM) AChEIC50 (μM) BChE
4-tert-butyldimethylsilyloxy derivatives 10.4 - 19.27.7 - 30.1
Reference Compound: Donepezil 0.02Not applicable
Reference Compound: Galantamine 0.01Not applicable

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various derivatives against MCF-7 cells, revealing that certain fluorinated derivatives exhibited IC50 values as low as 5.4 μM, indicating strong cytotoxic potential.
  • Enzyme Inhibition Study : Another study evaluated the inhibitory effects on AChE and BChE, finding that some derivatives had comparable or superior activity compared to established inhibitors like donepezil and galantamine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.